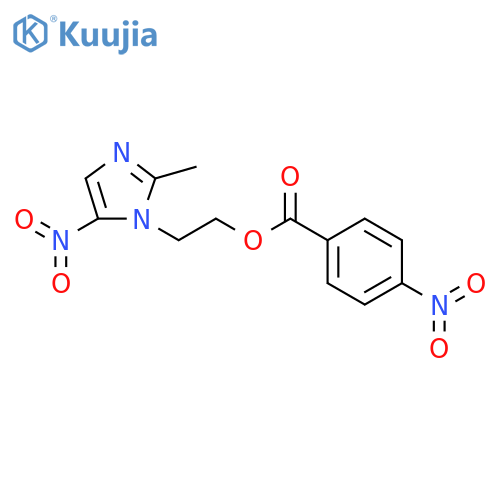

Cas no 13357-10-3 (2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate)

2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- 2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate

- 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, 1-(4-nitrobenzoate)

-

- インチ: 1S/C13H12N4O6/c1-9-14-8-12(17(21)22)15(9)6-7-23-13(18)10-2-4-11(5-3-10)16(19)20/h2-5,8H,6-7H2,1H3

- InChIKey: SUOFRVXYTWIPIL-UHFFFAOYSA-N

- ほほえんだ: C(N1C(=NC=C1N(=O)=O)C)COC(C1C=CC(N(=O)=O)=CC=1)=O

じっけんとくせい

- 密度みつど: 1.49±0.1 g/cm3(Predicted)

- ゆうかいてん: 166 °C

- ふってん: 576.6±40.0 °C(Predicted)

- 酸性度係数(pKa): 2.34±0.34(Predicted)

2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18176818-0.05g |

13357-10-3 | 90% | 0.05g |

$2755.0 | 2023-09-19 |

2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate 関連文献

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoateに関する追加情報

Comprehensive Overview of 2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate (CAS No. 13357-10-3)

2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate, identified by its CAS number 13357-10-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of nitroimidazole derivatives, which are widely studied for their potential applications in medicinal chemistry. The presence of both nitro groups and an imidazole ring in its structure makes it a subject of interest for researchers exploring novel therapeutic agents.

The molecular structure of 2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate features a 5-nitro-2-methylimidazole moiety linked to a 4-nitrobenzoate ester. This unique combination of functional groups contributes to its chemical reactivity and potential biological activity. Researchers have investigated similar compounds for their antimicrobial, antiparasitic, and anti-inflammatory properties, making this compound a valuable candidate for further study.

In recent years, the demand for nitroimidazole-based compounds has increased due to their role in addressing global health challenges. For instance, the rise of antimicrobial resistance (AMR) has prompted scientists to explore new chemical entities like 2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate as potential alternatives to conventional antibiotics. This aligns with the growing trend of searching for "next-generation antimicrobial agents" and "novel imidazole derivatives" in scientific literature and online databases.

The synthesis of 2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate typically involves multi-step organic reactions, including esterification and nitration processes. Its purity and stability are critical factors for researchers, as highlighted by frequent searches for "CAS 13357-10-3 synthesis protocol" and "analytical methods for nitroimidazole derivatives." Advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize this compound.

Beyond its potential therapeutic applications, 2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate is also studied in material science. The nitro groups in its structure can participate in various chemical reactions, making it a versatile intermediate for designing functional materials. This has led to increased interest in queries like "nitroimidazole-based polymers" and "CAS 13357-10-3 applications in materials."

Safety and handling of 2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate are essential considerations for researchers. While it is not classified as a hazardous material, proper laboratory practices should be followed. Online searches often include terms like "13357-10-3 safety data sheet" and "storage conditions for nitroimidazole esters," reflecting the community's focus on responsible research practices.

In conclusion, 2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate (CAS 13357-10-3) represents a promising compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and potential biological activities make it a subject of ongoing research, particularly in the context of addressing contemporary challenges like antimicrobial resistance and drug discovery. As scientific interest grows, this compound is likely to remain a focal point for innovative studies and applications.

13357-10-3 (2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate) 関連製品

- 52890-71-8(4-(4-CHLOROPHENETHYL)BENZENOL)

- 13916-39-7(2-Chloro-N-propylacetamide)

- 864976-85-2(N-(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 1261820-80-7(2-Bromo-5-nitromandelic acid)

- 259214-58-9((1R,2S)-1-Amino-2-ethenylcyclopropanecarboxylic acidmethyl esterHydrochloride)

- 90005-97-3(1-methoxy-2-(methylsulfanyl)-4-nitrobenzene)

- 29705-96-2(Benzeneethanamine,4-bromo-2,5-dimethoxy-a-methyl-, hydrochloride (1:1))

- 1005788-30-6(5-Ethoxy-2-methyl-2H-pyrazole-3-carboxylic acid)

- 120337-90-8(3-Amino-4-(butylamino)benzoic acid)

- 1365969-62-5(N,3-Dimethyloxetan-3-amine hydrochloride)